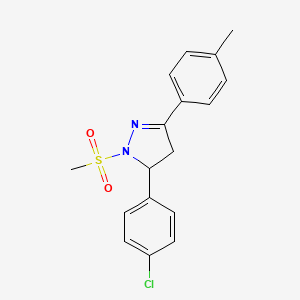
5-(4-chlorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(4-chlorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative, which is a class of organic compounds containing a five-membered ring with two nitrogen atoms. Pyrazolines are known for their diverse pharmacological activities and are of interest in medicinal chemistry. Although the specific compound is not directly described in the provided papers, similar compounds with chlorophenyl and tolyl groups have been synthesized and characterized, indicating the relevance of such structures in chemical research.
Synthesis Analysis
The synthesis of related pyrazoline compounds typically involves the reaction of appropriate precursors under controlled conditions. For instance, 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline was synthesized and characterized by elemental analysis, IR, and X-ray single crystal diffraction . While the exact synthesis method for the compound is not provided, it can be inferred that similar synthetic routes may be applicable, involving acetylation and cyclization steps.
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives is often elucidated using crystallographic techniques. For example, the crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined to crystallize in the triclinic space group with specific cell parameters . Density functional theory (DFT) calculations are also employed to predict the geometry and vibrational frequencies, which are then compared with experimental data to validate the theoretical models .
Chemical Reactions Analysis
The reactivity of pyrazoline derivatives can be inferred from their molecular structure and electronic properties. The HOMO-LUMO energy gap obtained from DFT calculations provides insight into the chemical stability and reactivity of the compound. A smaller energy gap typically indicates higher reactivity. The molecular electrostatic potential map can also be used to predict sites of nucleophilic and electrophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoline derivatives, such as thermodynamic properties, can be calculated using DFT methods. These properties include heat capacity (C0p,m), entropy (S0m), and enthalpy (H0m), and their variation with temperature can provide valuable information about the stability and reactivity of the compound under different conditions . The density and crystallographic parameters are also key physical properties that are determined experimentally .
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Docking Studies
Crystal Structure and Molecular Docking : Al-Hourani et al. (2015) explored the crystal structure of tetrazole derivatives similar to the specified compound, providing insights into their molecular orientation and potential as COX-2 inhibitors through molecular docking studies. This research underscores the importance of structural analysis in understanding the interaction of such molecules with biological targets (Al-Hourani et al., 2015).
Synthetic Routes and Precursors
Synthesis from Methyl Phenyl Sulfone : Yokoyama et al. (1984) demonstrated the synthesis of pharmaceutically important heteroaromatics, including pyrazoles, from methyl phenyl sulfone, highlighting a key synthetic route for producing such compounds (Yokoyama et al., 1984).
Potential Biological Activities
Biological Activities of Pyrazolyl Derivatives : Wang et al. (2015) synthesized a series of N-phenylpyrazolyl aryl methanones derivatives, including those with arylthio/sulfinyl/sulfonyl groups, and evaluated their herbicidal and insecticidal activities. This study provides a foundation for understanding the potential biological applications of such compounds (Wang et al., 2015).
Antimicrobial and Cytotoxic Activities : Muralikrishna et al. (2012) prepared a new class of sulfone linked bis heterocycles, including pyrrolyl/pyrazolyl arylaminosulfonylmethyl derivatives, and tested them for antimicrobial activity and cytotoxicity, suggesting the potential medical relevance of these compounds (Muralikrishna et al., 2012).
Advanced Synthetic Strategies
Tandem Reactions for Synthesis : Zhu et al. (2011) described an efficient strategy for synthesizing dihydropyrazoles, including 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, through a tandem reaction of propargyl alcohol and N-sulfonylhydrazone. This highlights an innovative approach to constructing pyrazole derivatives (Zhu et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, methanesulfonyl chloride, indicates that it may be corrosive to metals, toxic if swallowed, harmful in contact with skin, and may cause severe skin burns and eye damage . It’s also noted that it may cause an allergic skin reaction, be fatal if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-12-3-5-13(6-4-12)16-11-17(20(19-16)23(2,21)22)14-7-9-15(18)10-8-14/h3-10,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVSPUKNSBYSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2514168.png)
![Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2514169.png)
![benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B2514170.png)
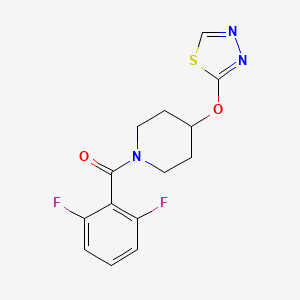
![Methyl 3-[[6-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2514172.png)
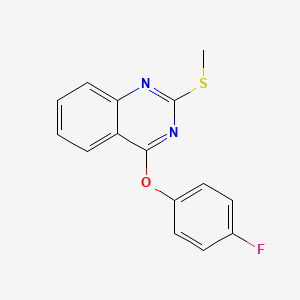
![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2514175.png)

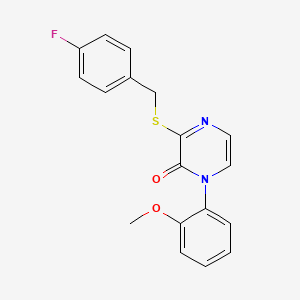
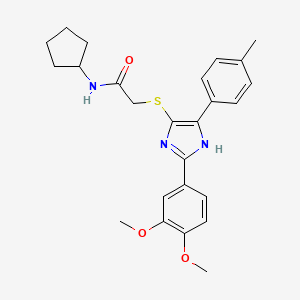
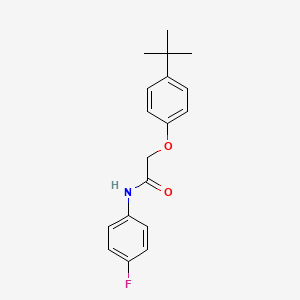
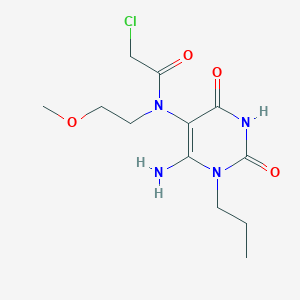
![(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one](/img/structure/B2514185.png)
